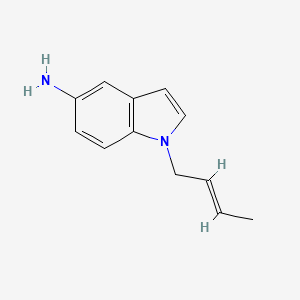
1-(But-2-en-1-yl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-2-en-1-yl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features an indole core with a but-2-en-1-yl substituent at the nitrogen atom and an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indole with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(But-2-en-1-yl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
1-(But-2-en-1-yl)-1H-indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(But-2-en-1-yl)-2-(sec-butyl)disulfane
- Crotyl alcohol
- Crotonaldehyde
Uniqueness
1-(But-2-en-1-yl)-1H-indol-5-amine is unique due to its indole core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]indol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-2-3-7-14-8-6-10-9-11(13)4-5-12(10)14/h2-6,8-9H,7,13H2,1H3/b3-2+ |
InChI Key |
NZOCVTJLEGKMGX-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC2=C1C=CC(=C2)N |
Canonical SMILES |
CC=CCN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


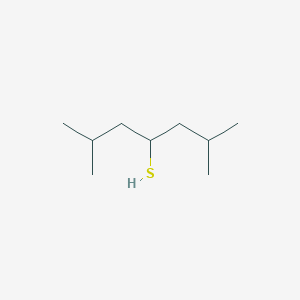

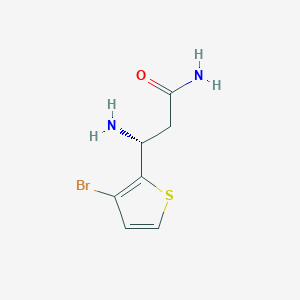
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
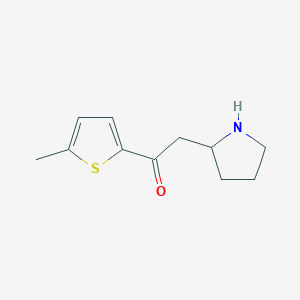
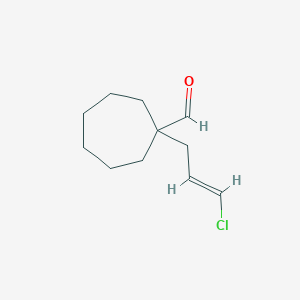
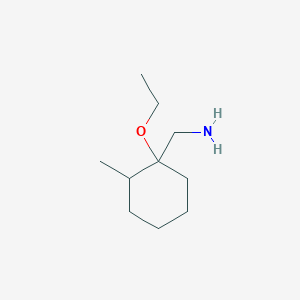
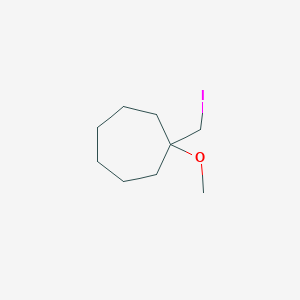
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
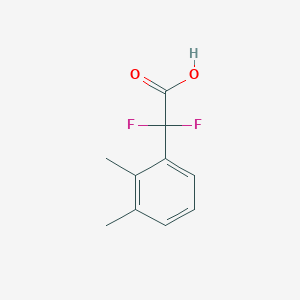
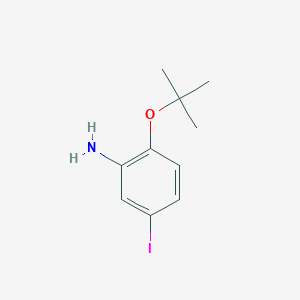

![5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13304540.png)
